molecular formula C20H21N3O2S B11784774 Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate

Cat. No.: B11784774
M. Wt: 367.5 g/mol
InChI Key: JJNMLOGYBRAKJY-UHFFFAOYSA-N
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Description

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is a synthetic organic compound characterized by a benzo[d]isothiazole moiety fused to a piperidine ring, with a carbamate group substituted at the 3-position of the piperidine and a benzyl group attached to the carbamate.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

benzyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C20H21N3O2S/c24-20(25-14-15-7-2-1-3-8-15)21-16-9-6-12-23(13-16)19-17-10-4-5-11-18(17)26-22-19/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,24)

InChI Key

JJNMLOGYBRAKJY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NSC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate typically involves the reaction of benzo[d]isothiazole derivatives with piperidine and benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

  • Step 1: : Synthesis of benzo[d]isothiazole derivative.

    • Reactants: 2-aminobenzenethiol and a suitable aldehyde.
    • Conditions: Reflux in ethanol or methanol.
    • Product: Benzo[d]isothiazole derivative.
  • Step 2: : Formation of piperidine derivative.

    • Reactants: Benzo[d]isothiazole derivative and piperidine.
    • Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.
    • Product: 1-(benzo[d]isothiazol-3-yl)piperidine.
  • Step 3: : Formation of this compound.

    • Reactants: 1-(benzo[d]isothiazol-3-yl)piperidine and benzyl chloroformate.
    • Conditions: Presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
    • Product: this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structures to this compound possess significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This antibacterial effect may be attributed to the lipophilicity conferred by the benzothiazole structure, enhancing membrane permeability.

Neuropharmacological Effects

The presence of the piperidine ring suggests potential neuropharmacological applications. Compounds with similar piperidine scaffolds have been studied for their effects on serotonin receptors, indicating possible anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in various applications:

  • Anticancer Mechanism Study : A study evaluated the anticancer efficacy of benzothiazole derivatives, revealing that these compounds induce apoptosis in cancer cells via the intrinsic pathway. Flow cytometry analysis indicated a significant increase in the sub-G1 phase cells after treatment, confirming apoptosis induction.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds, demonstrating effective inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the role of structural modifications in enhancing antimicrobial activity.

Mechanism of Action

The mechanism of action of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The benzo[d]isothiazole moiety is crucial for binding to the active site of the target enzyme, while the piperidine and carbamate groups enhance its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Purity/Applications Key Features
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate Piperidine + benzo[d]isothiazole Benzyl carbamate N/A (assumed pharmaceutical intermediate) High lipophilicity; potential CNS activity
Ziprasidone Hydrochloride Related Compound C Piperazine + benzo[d]isothiazole Chloroindolinone + ethyl-piperazine linkage USP-grade purity; impurity profiling Dual benzoisothiazole moieties; antipsychotic
tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate Piperidine + benzo[d]isothiazole tert-Butyl methyl carbamate 99% purity; pharmaceutical intermediates Enhanced steric bulk; improved metabolic stability
tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate Piperidine + sulfone-modified isothiazole Sulfone oxidation + tert-butyl methyl carbamate 99% purity; "healing drugs" Increased polarity; potential enhanced solubility

Substituent Effects

  • Carbamate Variations : The benzyl group in the target compound contrasts with the tert-butyl group in –4 derivatives. Benzyl groups typically enhance lipophilicity, which may improve blood-brain barrier penetration compared to the bulkier tert-butyl analogs .
  • Oxidation State: The sulfone-modified benzo[d]isothiazole () introduces polarity, likely improving aqueous solubility and altering receptor-binding kinetics compared to the non-oxidized target compound .

Pharmacological and Industrial Relevance

  • Ziprasidone Derivatives : The benzo[d]isothiazole-piperazine/piperidine scaffold is prevalent in antipsychotics (e.g., Ziprasidone), suggesting the target compound may share mechanistic pathways, such as dopamine D2 or serotonin 5-HT2A receptor antagonism .

Physicochemical and Handling Considerations

  • Stability : Sulfone-containing derivatives () may exhibit greater oxidative stability than the target compound .
  • Storage : Similar to –4 compounds, the target compound likely requires sealed storage to prevent degradation .

Biological Activity

Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate, with the CAS number 1624262-03-8, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a piperidine derivative that incorporates a benzo[d]isothiazol moiety. Its structural formula can be represented as follows:

C16H18N2O2S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure suggests potential interactions with various biological targets, particularly in the context of receptor antagonism and enzyme inhibition.

1. Receptor Antagonism:
Research indicates that compounds with similar structures exhibit antagonistic activity against chemokine receptors, notably CCR3. Benzyl derivatives have shown potent inhibition of eotaxin-induced calcium mobilization and chemotaxis in human eosinophils, suggesting a role in modulating inflammatory responses .

2. Enzyme Inhibition:
Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in neurodegenerative diseases. For instance, certain derivatives have been evaluated for their inhibitory effects on human β-secretase, which is crucial for amyloid-beta peptide production in Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Description Reference
CCR3 AntagonismInhibition of eotaxin-induced eosinophil chemotaxis
β-Secretase InhibitionInhibition ranging from 26.71% to 61.42% at 50 μM concentration
Antimicrobial ActivityEnhanced activity against various bacterial strains

Case Studies

Case Study 1: CCR3 Antagonism
In a study investigating benzyl-piperidine derivatives, it was found that structural modifications significantly enhanced CCR3 antagonism. The introduction of specific substituents increased binding potency from micromolar to low nanomolar ranges, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Neuroprotective Potential
Another study explored the neuroprotective potential of piperidine derivatives against β-secretase. The results indicated significant inhibition rates, positioning these compounds as promising candidates for further development in Alzheimer's therapeutics .

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